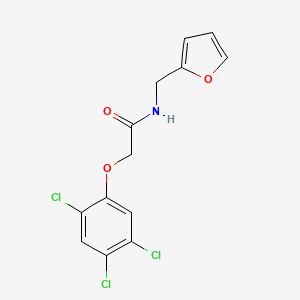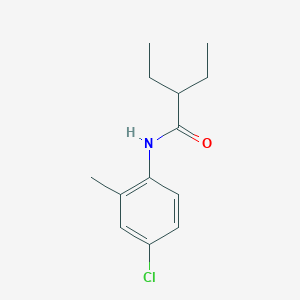
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methyl-2-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Oxadiazoles and quinolinones are important heterocyclic compounds in pharmaceutical and chemical research due to their diverse biological activities and applications in drug design. The focus on synthesizing new derivatives, including those with 1,2,4-oxadiazol and quinolinol moieties, is driven by the quest for compounds with improved pharmacological profiles and unique physical and chemical properties.
Synthesis Analysis
Synthesis of oxadiazole and quinolinone derivatives often involves cyclization reactions, condensation with various reagents, and modifications of existing heterocyclic frameworks to introduce new functional groups. For instance, the synthesis of novel oxadiazole derivatives can be achieved through the cyclization of hydrazides with carbon disulfide in the presence of base or by reacting hydrazones with phosphorus oxychloride (Hassan, Abdel‐kariem, & Ali, 2017).
Molecular Structure Analysis
The molecular structure of oxadiazole and quinolinone derivatives is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for detailed structural elucidation. These techniques confirm the presence of the oxadiazole ring, the substitution pattern on the quinolinone nucleus, and the overall molecular conformation (El-Abadelah, Al-Hiari, Khanfar, Qaisi, Abu Shuheil, & Boese, 2006).
Chemical Reactions and Properties
Chemical properties of oxadiazole and quinolinone derivatives include their reactivity towards nucleophiles, electrophiles, and various reagents used in organic synthesis. These compounds participate in reactions that lead to the formation of new heterocyclic systems, demonstrate potential as intermediates in synthetic pathways, and show varied biological activities (Wagle, Adhikari, & Kumari, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. The introduction of different substituents on the oxadiazole and quinolinone rings affects these properties and can be tailored to improve the compound’s pharmacokinetic profiles (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).
Chemical Properties Analysis
The chemical stability, reactivity, and potential interactions of oxadiazole and quinolinone derivatives are critical for their application in medicinal chemistry. Their ability to form hydrogen bonds, interact with biological targets, and undergo metabolic transformations are key factors in their biological efficacy and safety profile (Vandurm, Cauvin, Guiguen, Georges, Le Van, Martinelli, Cardona, Mbemba, Mouscadet, Hevesi, Van Lint, & Wouters, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-3-12-16-13(17-19-12)10-7-9-6-8(2)4-5-11(9)15-14(10)18/h4-7H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTXWQBVKGRTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=C(C=CC(=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)





![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)
![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)


